Ciraparantag TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ciraparantag TFA is a small synthetic water-soluble molecule designed as an anticoagulant reversal agent. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) such as apixaban, rivaroxaban, and edoxaban . This compound is particularly significant in medical settings where rapid reversal of anticoagulation is necessary to manage bleeding complications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ciraparantag TFA is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthesis typically involves the use of protecting groups to ensure the selective formation of bonds. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The compound is then lyophilized to obtain it in a stable, dry form suitable for medical use .

Análisis De Reacciones Químicas

Types of Reactions

Ciraparantag TFA undergoes hydrolysis of its peptide bonds after administration, forming primary and secondary metabolites . It does not undergo significant oxidation or reduction reactions.

Common Reagents and Conditions

The hydrolysis of this compound is facilitated by serum peptidases, which break down the peptide bonds under physiological conditions . The major products formed from these reactions are inactive metabolites that are excreted through the urine .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Ciraparantag TFA is studied for its binding properties and interactions with various anticoagulants. Its ability to form noncovalent bonds with heparins and DOACs makes it a valuable tool for studying anticoagulant mechanisms .

Biology

In biological research, this compound is used to investigate the physiological processes involved in blood coagulation and its reversal. It serves as a model compound for studying the interactions between small molecules and proteins involved in coagulation .

Medicine

Medically, this compound is primarily used as an anticoagulant reversal agent. It is administered intravenously to rapidly reverse the effects of anticoagulants in patients experiencing major bleeding or requiring urgent surgical interventions .

Industry

In the pharmaceutical industry, this compound is being developed and tested in clinical trials to ensure its efficacy and safety as a universal anticoagulant reversal agent .

Mecanismo De Acción

Ciraparantag TFA exerts its effects by binding noncovalently to anticoagulants through charge-charge interactions. This binding displaces the anticoagulants from their molecular targets, thereby reversing their anticoagulant effects . The compound reaches maximum concentration within minutes after intravenous administration and has a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into inactive metabolites that are excreted in the urine .

Comparación Con Compuestos Similares

Similar Compounds

Idarucizumab: An antibody fragment that binds to dabigatran with high affinity.

Andexanet alfa: A recombinant factor Xa variant used to reverse the effects of factor Xa inhibitors.

Prothrombin Complex Concentrate (PCC): Contains clotting factors II, VII, IX, and X, used for urgent reversal of anticoagulation.

Uniqueness

Ciraparantag TFA is unique in its ability to bind noncovalently to a wide range of anticoagulants, including both heparins and DOACs . This broad-spectrum activity makes it a promising universal anticoagulant reversal agent, potentially offering advantages over other reversal agents that are specific to certain anticoagulants .

Propiedades

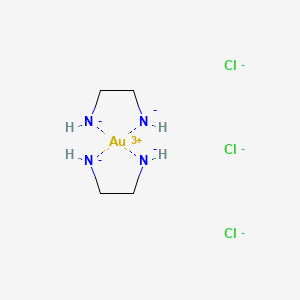

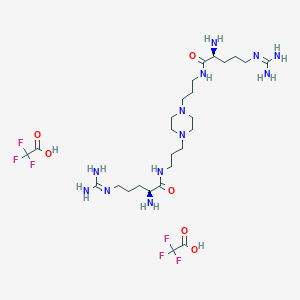

Fórmula molecular |

C26H50F6N12O6 |

|---|---|

Peso molecular |

740.7 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H48N12O2.2C2HF3O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28;2*3-2(4,5)1(6)7/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32);2*(H,6,7)/t17-,18-;;/m0../s1 |

Clave InChI |

FEGHGRKJVFCLFT-MPGISEFESA-N |

SMILES isomérico |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-8-(furan-2-yl)-3-(2-hydroxyethyl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2(3H)-one](/img/structure/B12841173.png)

![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)